PTH-arginine hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

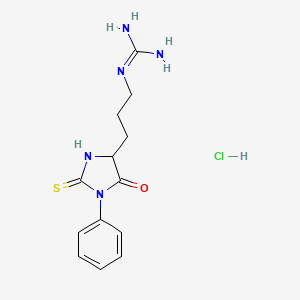

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

2-[3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5OS.ClH/c14-12(15)16-8-4-7-10-11(19)18(13(20)17-10)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,20)(H4,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKPSQGERWCHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCCN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Phenylthiohydantoin Arginine Hydrochloride: a Reagent in Advanced Biochemical Research

Role in Protein Sequencing and Amino Acid Analysis Methodologies

PTH-arginine hydrochloride is a key reagent in determining the amino acid sequence of proteins and in the quantitative analysis of amino acids. scbt.com

Application in Edman Degradation Chemistry

The primary application of this compound is in Edman degradation, a method for sequencing amino acids in a peptide from the N-terminus. wikipedia.org In this process, phenyl isothiocyanate (PITC) reacts with the N-terminal amino acid of a peptide. wikipedia.org Subsequent cleavage steps release the derivatized amino acid as a phenylthiohydantoin (PTH) derivative, which can then be identified. wikipedia.org this compound serves as a standard for the identification of arginine residues during this process. fujifilm.comalphalabs.co.uk The hydrochloride form of PTH-arginine enhances its solubility, which is beneficial for its application in these analytical techniques. scbt.com

The Edman degradation process, while highly effective, has limitations. It is generally effective for peptides up to 50-60 residues long. For larger proteins, they must first be cleaved into smaller peptide fragments before sequencing. wikipedia.orglibretexts.org

Derivatization Techniques for Arginine Identification

Derivatization is a key step in preparing amino acids for analysis, and several techniques are employed for the identification of arginine. The use of PITC in Edman degradation is a classic example, leading to the formation of PTH-arginine. researchgate.net Other reagents used for the derivatization of arginine include ortho-phthalaldehyde (OPA) and naphthalenedicarboxaldehyde. nih.govacs.org The choice of derivatization agent can impact the stability of the resulting product and the sensitivity of the detection method. creative-proteomics.comnih.gov For instance, malondialdehyde (MDA) tagging has been shown to increase the hydrophobicity of the arginine side-chain, which improves its retention in reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov

Enhancement of Analytical Sensitivity and Specificity through Derivatization

The derivatization of arginine to PTH-arginine significantly enhances the sensitivity and specificity of its detection. chemimpex.com This modification allows for the use of highly sensitive analytical techniques like HPLC and mass spectrometry. nih.govcreative-proteomics.com For example, MDA modification has been reported to improve detection sensitivity for some arginine-containing peptides by more than six-fold. nih.gov The unique guanidinium (B1211019) group of arginine allows for specific tagging, which helps in differentiating it from other amino acids, thereby increasing the resolution of sequencing methods. scbt.com

Chromatographic Methodologies for Amino Acid Quantification

High-performance liquid chromatography (HPLC) is the most common method for the separation and quantification of PTH-amino acids. springernature.com Reversed-phase HPLC, using columns like C18, is frequently employed. tandfonline.comtandfonline.com The choice of the mobile phase and whether to use a gradient or isocratic elution is crucial for achieving optimal separation of the different PTH-amino acids. tandfonline.comcore.ac.uk Isocratic HPLC systems can offer a more stable baseline at high sensitivity compared to gradient systems. core.ac.uk The detection of PTH-amino acids is typically performed using UV absorbance. acs.org For enhanced sensitivity and specificity, liquid chromatography can be coupled with mass spectrometry (LC-MS). nih.govnih.gov

Table 1: Comparison of Derivatization Reagents for Arginine Analysis

| Derivatization Reagent | Advantages | Disadvantages | Detection Method |

|---|---|---|---|

| Phenyl isothiocyanate (PITC) | Well-established for Edman degradation. researchgate.net | Can have poor yields for arginine. researchgate.net | HPLC-UV researchgate.net |

| ortho-Phthalaldehyde (OPA) | Rapid reaction. nih.gov | Derivatives can be unstable. creative-proteomics.com | HPLC-Fluorescence, nih.gov HPLC-UV nih.gov |

| Naphthalenedicarboxaldehyde | Stable derivatives. acs.org | Requires pre-column derivatization. acs.org | HPLC-UV acs.org |

| Malondialdehyde (MDA) | Improves retention in RP-HPLC, enhances MS/MS spectra. nih.gov | Selective for arginine. nih.gov | HPLC-MS nih.gov |

Utility in Peptide Synthesis and Modification Strategies

Beyond its role in analysis, this compound is also utilized in peptide synthesis. chemimpex.com Arginine-containing peptides are important in various biological processes and as therapeutic agents. rsc.org The unique chemical properties of the arginine side chain are leveraged in strategies to create peptides with specific functions. For instance, arginine-rich peptides can act as transporters for other molecules into cells. rsc.org The synthesis of peptides containing modified arginine residues is also an area of active research. nih.govnih.gov

Application in Specialized Biochemical Assays

The chemical properties of this compound and related arginine derivatives make them useful in a variety of specialized biochemical assays. chemimpex.com These assays are designed to study the interactions and activities of proteins and enzymes. chemimpex.com For example, arginine-modified hemin (B1673052) has been shown to enhance the peroxidase-like activity of G-quadruplex DNAzymes, which can be used in sensitive detection assays. acs.org Furthermore, analogs of parathyroid hormone (PTH) containing arginine modifications are used to study hormone-receptor interactions and signaling pathways. nih.govnih.gov

Research Innovations in Analytical Chemistry

The identification of PTH-amino acids, including PTH-arginine, is a critical step in protein sequencing and has driven significant innovation in analytical chemistry. springernature.comresearchgate.net The primary goal is to achieve high-resolution separation and sensitive detection of all PTH-amino acid derivatives produced at each cycle of the Edman degradation. springernature.com High-Performance Liquid Chromatography (HPLC) is the most common method employed, often integrated directly into automated protein sequencers. springernature.comresearchgate.net However, challenges associated with the analysis of polar, basic residues like PTH-arginine have spurred the development and refinement of various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard for PTH-amino acid analysis. springernature.comtandfonline.com The method's success depends on the choice of the stationary phase (column), the mobile phase composition, and the elution conditions. springernature.comresearchgate.net The separation of PTH-arginine can be particularly challenging due to its basic nature, which can cause poor peak shape and variable retention times. tandfonline.comcore.ac.uk

Research has focused on optimizing HPLC conditions to resolve these issues. One key finding is that the ionic strength of the mobile phase buffer significantly influences the elution of PTH-arginine. core.ac.uk For example, using a lower ionic strength sodium acetate (B1210297) buffer can increase the retention time of PTH-arginine, improving its separation from other PTH-amino acids like PTH-histidine. core.ac.uk Various C8 and C18 reversed-phase columns have been tested to achieve optimal separation. tandfonline.comcore.ac.uk Isocratic HPLC systems, which use a constant mobile phase composition, offer advantages such as a stable baseline at high sensitivity and excellent reproducibility, with detection limits in the low picomolar (1-5 pmol) range. core.ac.uk

Table 1: HPLC Conditions for PTH-Amino Acid Analysis

| Parameter | Condition 1 core.ac.uk | Condition 2 umich.edu | Condition 3 tandfonline.com |

|---|---|---|---|

| Technique | Isocratic HPLC | Step-Gradient HPLC | Gradient HPLC |

| Column | Lichrokart Supersphere RP8 | Altex Ultrasphere-ODS (5 µm) | Spherisorb ODS |

| Mobile Phase | 2-propanol in sodium acetate buffer | Acetate-buffered aqueous acetonitrile | Methanol-water-acetic acid gradient |

| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm or 280 nm |

| Detection Limit | 1-5 pmol | Not specified | ~10 pmol |

| Key Finding for PTH-Arginine | Elution is highly dependent on the ionic strength of the buffer. | Optimal positioning of PTH-arginine can be achieved by adjusting buffer conditions. | Requires a separate program or specific conditions for resolution from other basic PTH-amino acids. |

Mass Spectrometry (MS)

To confirm identifications based solely on HPLC retention times, mass spectrometry has been integrated into the analytical workflow. nih.gov Techniques like thermospray liquid chromatography/mass spectrometry (LC/MS) provide direct structural information by measuring the mass-to-charge ratio of the eluted compounds. nih.gov The thermospray mass spectra of PTH-amino acids typically show strong signals for the protonated molecular ion ([M+H]+), allowing for unambiguous identification. nih.gov This method has proven effective for identifying all standard PTH-amino acids at the 150-pmol level. nih.gov More advanced mass spectrometry methods are also used to identify different fragments and modifications of parathyroid hormone (PTH), where trypsin is used to cleave the protein after arginine or lysine (B10760008) residues before analysis. thermofisher.comoup.com

Other Analytical Techniques

While HPLC is dominant, other chromatographic methods have been developed for PTH-amino acid analysis.

Thin-Layer Chromatography (TLC): TLC offers a simple and rapid method for the qualitative identification of PTH-amino acids. nih.govijcce.ac.ir Two-dimensional TLC on polyamide sheets using specific solvent systems can effectively separate most PTH derivatives, including PTH-arginine. ijcce.ac.ir

Micellar Electrokinetic Capillary Chromatography (MECC): This technique provides an alternative to HPLC for separating PTH-amino acids. nih.gov Using a running buffer containing sodium dodecyl sulfate (B86663) (SDS), it can separate 19 PTH-amino acids with detection limits between 0.1 and 0.25 pmol. nih.gov

Gas Chromatography (GC): GC has also been explored for the analysis of PTH-amino acids, providing another tool for separation and identification. nih.gov

Table 2: Comparison of Analytical Techniques for PTH-Arginine Analysis

| Technique | Primary Use | Detection Limit | Key Advantage | Reference |

|---|---|---|---|---|

| HPLC | Quantitative analysis and identification | 1-10 pmol | High resolution and reproducibility; can be automated. | springernature.comtandfonline.comcore.ac.uk |

| LC-MS | Confirmation of identity | ~150 pmol | Provides direct molecular weight information, confirming structure. | nih.gov |

| TLC | Qualitative identification | ~1 nmol | Rapid, simple, and effective for quick verification. | nih.govijcce.ac.ir |

| MECC | Separation and quantification | 0.1-0.25 pmol | High efficiency and very low detection limits. | nih.gov |

These research innovations continually enhance the accuracy, sensitivity, and speed of protein sequencing, with the effective analysis of challenging residues like PTH-arginine serving as a key benchmark for methodological advancement.

L Arginine and L Arginine Hydrochloride in Parathyroid Hormone Pth Biology and Broader Physiological Systems

Core Mechanisms of Action and Physiological Pathways of Arginine

L-arginine serves as a crucial substrate for several enzymes, leading to the synthesis of biologically active molecules that regulate numerous bodily functions. nih.govnih.gov Its metabolic pathways are central to maintaining health and cellular function.

Nitric Oxide Biosynthesis and Endothelial Cell Function

One of the most critical roles of L-arginine is its function as the precursor for the synthesis of nitric oxide (NO). nih.govnih.govmdpi.com This reaction is catalyzed by nitric oxide synthase (NOS) enzymes. In endothelial cells, the influx of L-arginine is primarily mediated by cationic amino acid transporters. portlandpress.com The endothelial NOS (eNOS) metabolizes L-arginine into NO and L-citrulline, a process that requires cofactors such as tetrahydrobiopterin (BH4), NADPH, FAD, and FMN. portlandpress.comphysiology.orgnih.gov

The phenomenon known as the 'arginine paradox' highlights that despite seemingly sufficient intracellular L-arginine concentrations, extracellular supply is often necessary for optimal eNOS activity, particularly in certain pathological states. portlandpress.compnas.org This may be explained by the co-localization of eNOS and cationic amino acid transporters in specific membrane microdomains like caveolae. portlandpress.com

Nitric oxide produced from L-arginine is a potent vasodilator, playing a key role in the regulation of vascular tone and blood pressure. nih.govmdpi.comnih.gov NO diffuses from endothelial cells to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase. This enzyme, in turn, increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation. mdpi.com This mechanism is fundamental for maintaining cardiovascular homeostasis by ensuring adequate blood flow and oxygen delivery to tissues. nih.govmdpi.com

Impaired NO production is a hallmark of endothelial dysfunction and is associated with various cardiovascular diseases, including hypertension and atherosclerosis. mdpi.comahajournals.orgahajournals.org Studies have shown that L-arginine administration can improve endothelium-dependent vasodilation in individuals with hypercholesterolemia and critical limb ischemia. ahajournals.orgahajournals.org For instance, intravenous L-arginine has been demonstrated to significantly increase femoral artery blood flow in patients with critical limb ischemia. ahajournals.org

Research Findings on L-arginine and Vasodilation

| Study Population | Intervention | Key Finding | Reference |

|---|---|---|---|

| Patients with critical limb ischemia | Intravenous L-arginine | Significant increase in femoral artery blood flow (+42.3%) | ahajournals.org |

| Hypercholesterolemic rabbits | Dietary L-arginine | Temporary preservation of endothelium-dependent vasodilatation | ahajournals.org |

| Healthy humans | Intravenous L-arginine | Induces peripheral vasodilation | ahajournals.org |

Beyond its cardiovascular effects, nitric oxide synthesized from L-arginine also functions as a neurotransmitter in the central and peripheral nervous systems. nih.gov It is involved in synaptic plasticity and the regulation of cerebral blood flow.

In the immune system, L-arginine metabolism plays a critical role in modulating immune cell function. nih.govsemanticscholar.org Macrophages, for example, can metabolize L-arginine via two distinct pathways: through NOS to produce NO, which has cytotoxic effects against pathogens, or through arginase, which is involved in tissue repair and resolution of inflammation. nih.gov The balance between these two pathways can determine the pro-inflammatory or anti-inflammatory nature of an immune response. nih.gov L-arginine is essential for the proliferation and function of T-lymphocytes, and its depletion can impair T-cell responses. semanticscholar.orgnih.gov

Protein Metabolism and Cellular Homeostasis

L-arginine is a fundamental building block for protein synthesis and is involved in various aspects of protein metabolism and cellular health. nih.govembopress.org

As a semi-essential amino acid, L-arginine is incorporated into newly synthesized proteins. embopress.org The body obtains arginine from dietary intake, the breakdown of body proteins, and endogenous de novo synthesis from citrulline. physiology.orgnih.gov The de novo synthesis pathway is particularly important in maintaining arginine levels for protein synthesis, especially during periods of growth or stress. physiology.orgnih.govresearchgate.net L-arginine also activates the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of protein synthesis and cell growth. nih.gov

Pathways of L-arginine Acquisition for Protein Synthesis

| Source | Description | Reference |

|---|---|---|

| Dietary Intake | Obtained from protein-rich foods. | physiology.orgnih.gov |

| Protein Breakdown | Recycling of amino acids from endogenous proteins. | physiology.orgnih.gov |

| De Novo Synthesis | Endogenous production from L-citrulline, primarily in the kidneys. | physiology.orgnih.govresearchgate.net |

L-arginine has been widely used as a chemical chaperone to assist in the refolding of proteins and to prevent their aggregation. nih.govacs.orgresearchgate.net Protein aggregation is a significant problem in biotechnology and is implicated in various diseases. L-arginine can suppress the formation of protein aggregates by inhibiting intermolecular interactions between aggregation-prone molecules. nih.gov

Studies have shown that L-arginine can effectively suppress the heat-induced aggregation of alcohol dehydrogenase and the dithiothreitol-induced aggregation of insulin. nih.gov Dynamic light scattering studies have demonstrated that arginine shifts the size distribution of protein aggregates towards smaller hydrodynamic radii. nih.gov However, the effectiveness of arginine in preventing aggregation can depend on the nature of the protein and the type of aggregation. For instance, while it can suppress aggregation driven by hydrophobic interactions, it may be less effective against aggregation caused by the formation of intermolecular disulfide bonds. nih.govsci-hub.se Research on the refolding of bovine carbonic anhydrase B, which lacks cysteine, showed a nearly 100% refolding yield in the presence of 0.75 M arginine. nih.gov In contrast, for proteins containing cysteine residues, high concentrations of arginine could sometimes stabilize folding intermediates that are prone to forming disulfide-linked oligomers. nih.govsci-hub.se

Impact on Protein Solubility and Stability in Complex Formulations

L-arginine and its hydrochloride salt are widely utilized as excipients in the biopharmaceutical industry to enhance the solubility and stability of therapeutic proteins. The unique chemical structure of arginine, with its guanidinium (B1211019) group, allows it to interact with proteins in a manner that can suppress aggregation and improve formulation characteristics.

Research has shown that L-arginine hydrochloride can effectively increase the solubility of both folded and unfolded proteins. eclinpath.com This is attributed to its ability to lower the chemical potential of the protein in solution relative to its solid state. eclinpath.com The mechanism is thought to involve the preferential exclusion of arginine from the protein's surface, which increases the free energy of the unfolded state and thus stabilizes the native conformation. Additionally, arginine can interact with hydrophobic and charged residues on the protein surface, preventing the formation of intermolecular interactions that lead to aggregation.

A study on the effects of various additives on protein formulations found that arginine was highly effective in reducing opalescence in high-concentration antibody solutions, an indicator of aggregation. While arginine hydrochloride can reduce protein aggregation and maintain the monomeric state, it has been observed to potentially increase fragmentation at elevated temperatures. drugbank.com The stabilizing effect of arginine is also influenced by the counterion present; for instance, arginine glutamate may offer different stability profiles compared to arginine hydrochloride.

The table below summarizes the observed effects of L-arginine hydrochloride on the stability of a model protein, etanercept, in comparison to other compounds.

Table 1: Comparative Effects of Excipients on the Thermal Stability (Tm) of Etanercept

| Excipient | Tm1 (°C) | Tm2 (°C) | Tm3 (°C) |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| Arginine HCl | Increased | Increased | Slightly Decreased (>1°C) |

| Guanidine HCl | Decreased | Decreased | Decreased |

| Creatinine | Decreased | Decreased | Decreased |

Data derived from biophysical analyses of etanercept in the presence of different excipients. drugbank.com

Activation of Anabolic Signaling Pathways (e.g., mTOR, FAK)

L-arginine acts as a significant signaling molecule, influencing key anabolic pathways that regulate cell growth, proliferation, and migration. Two such pathways are the mechanistic target of rapamycin (mTOR) and the focal adhesion kinase (FAK) signaling cascades.

mTOR Pathway: The mTOR signaling pathway is a central regulator of cell metabolism and growth. L-arginine has been shown to activate mTOR complex 1 (mTORC1), a crucial step in promoting protein synthesis. nih.govresearchgate.netepa.gov The molecular mechanism involves arginine binding to its cytosolic sensor, CASTOR1 (Cellular Arginine Sensor for mTORC1). nih.govresearchgate.net In the absence of arginine, CASTOR1 binds to and inhibits GATOR2, a positive regulator of the Rag GTPases that are essential for mTORC1 activation at the lysosome. nih.gov When arginine binds to CASTOR1, it induces a conformational change that leads to the dissociation of the CASTOR1-GATOR2 complex. nih.gov This frees GATOR2 to activate the Rag GTPases, leading to the translocation of mTORC1 to the lysosomal surface and its subsequent activation. nih.gov Studies in porcine trophectoderm cells have demonstrated that L-arginine supplementation increases the phosphorylation of mTOR and its downstream effectors, p70S6K and 4E-BP1, leading to enhanced protein synthesis. epa.gov

FAK Pathway: Focal adhesion kinase is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, spreading, and migration. Research has demonstrated that L-arginine can stimulate intestinal cell migration through a FAK-dependent mechanism. lawrence.edunih.gov In a wounded monolayer of intestinal cells, the addition of L-arginine was found to activate FAK. lawrence.edunih.gov This arginine-stimulated cell migration was dependent on the production of nitric oxide (NO), as it was blocked by NO synthase inhibitors. lawrence.edunih.gov The activation of FAK by arginine appears to be a key convergence point for signals that promote intestinal cell motility and repair. lawrence.edu Transfection of cells with a dominant-negative mutant of FAK was shown to block the stimulatory effect of arginine on cell migration, confirming the essential role of FAK in this process. lawrence.edunih.gov

Urea (B33335) Cycle Function and Nitrogen Balance Regulation

L-arginine is a pivotal component of the urea cycle, the primary metabolic pathway for the detoxification of ammonia (B1221849) and the excretion of excess nitrogen from the body. mdpi.comgoogle.comnih.gov The final step of the urea cycle involves the hydrolysis of arginine by the enzyme arginase to produce urea and ornithine. google.comnih.gov The newly synthesized ornithine can then re-enter the cycle for further ammonia detoxification.

In certain urea cycle disorders where the synthesis of arginine is impaired, it becomes a conditionally essential amino acid. mdpi.com Supplementation with L-arginine is a critical therapeutic strategy in these conditions as it provides the necessary substrate to maintain the function of the urea cycle, thereby preventing the accumulation of toxic ammonia in the bloodstream. mdpi.com By providing arginine, the cycle can proceed, leading to the excretion of nitrogen in the form of urea. mdpi.com

The regulation of nitrogen balance is intrinsically linked to the urea cycle. During periods of positive nitrogen balance, such as growth or tissue repair, more nitrogen is retained by the body for protein synthesis. Conversely, in negative nitrogen balance, such as in catabolic states, there is an increased breakdown of protein, leading to higher levels of ammonia that need to be detoxified through the urea cycle. The availability of arginine is crucial for the capacity of the urea cycle to handle these nitrogen loads.

Arginine Decarboxylase Pathway and Agmatine (B1664431) Metabolism

Beyond its role in the urea and nitric oxide synthase pathways, L-arginine can be metabolized through the arginine decarboxylase (ADC) pathway to produce agmatine. nih.govmdpi.commdpi.comresearchgate.netnih.gov This pathway represents an alternative route for arginine metabolism that is well-established in lower organisms and has been increasingly recognized in mammals. mdpi.com

Agmatine is a cationic amine that functions as a neurotransmitter and neuromodulator. mdpi.comresearchgate.net It is synthesized from L-arginine through the action of the enzyme arginine decarboxylase. researchgate.net Once formed, agmatine can be further metabolized. One major route is its hydrolysis by agmatinase to yield putrescine and urea. nih.gov Putrescine is a precursor for the synthesis of higher polyamines such as spermidine (B129725) and spermine, which are essential for cell growth and proliferation. mdpi.com

The ADC/agmatinase pathway provides an alternative to the classical pathway for polyamine biosynthesis, which involves the conversion of ornithine to putrescine by ornithine decarboxylase. mdpi.com This alternative pathway has been shown to be functionally important in various tissues and conditions. mdpi.com Agmatine itself has diverse physiological effects, including the modulation of nitric oxide synthase activity and interaction with various neurotransmitter receptors. nih.govmdpi.com

Energy Conservation Mechanisms in Amino Acid Catabolism

The catabolism of L-arginine can serve as a source of metabolic energy, particularly in certain microorganisms and potentially under specific conditions in mammals. Two key pathways have been identified for energy conservation from arginine breakdown: the arginine deiminase (ADI) pathway and the recently discovered arginine synthetase pathway.

The arginine deiminase (ADI) pathway involves a series of enzymatic reactions that convert arginine to ornithine, ammonia, and carbon dioxide, with the concomitant production of ATP. The key steps are:

Arginine deiminase converts arginine to citrulline and ammonia.

Ornithine transcarbamylase reacts citrulline with inorganic phosphate (B84403) to produce ornithine and carbamoyl phosphate.

Carbamate kinase transfers the phosphate group from carbamoyl phosphate to ADP, generating ATP and carbamate, which then spontaneously decomposes to ammonia and carbon dioxide.

This pathway yields one molecule of ATP per molecule of arginine catabolized. youtube.com

More recently, an arginine synthetase pathway has been identified in the hyperthermophilic archaeon Thermococcus kodakarensis. acs.org This pathway has the potential to conserve more energy than the conventional ADI pathway. In the catabolic direction, arginine synthetase converts arginine to citrulline and ammonia while coupling this reaction to the synthesis of ATP from ADP and inorganic phosphate. acs.org This pathway, in conjunction with ornithine transcarbamylase and carbamate kinase, can generate two molecules of ATP from the breakdown of one molecule of arginine to ornithine and carbamate. acs.org

Table 2: ATP Yield from Arginine Catabolic Pathways

| Pathway | Key Enzymes | Net ATP per Arginine |

|---|---|---|

| Arginine Deiminase (ADI) Pathway | Arginine deiminase, Ornithine transcarbamylase, Carbamate kinase | 1 ATP |

| Arginine Synthetase Pathway | Arginine synthetase, Ornithine transcarbamylase, Carbamate kinase | 2 ATP |

Comparison of the energy yield from two distinct arginine catabolic pathways. youtube.comacs.org

Functional and Structural Relationships with Parathyroid Hormone (PTH) and its Receptor (PTH1R)

Structure-Activity Relationship Studies of PTH Analogues and Arginine Residues

The relationship between the structure of PTH and its biological activity is a subject of intensive investigation, with a particular focus on the role of specific amino acid residues like arginine.

Arginine residues within the PTH peptide sequence are crucial for its interaction with the PTH type 1 receptor (PTHR1). Arginine at position 20 (Arg-20) is one of only two residues that are conserved in all peptides known to activate the PTH receptor, highlighting its fundamental role. acs.orgnih.govacs.org Studies suggest that the interaction of Arg-20 with the receptor is multifaceted, involving specific hydrogen bonding, side-chain hydrophobicity, and stabilization of the α-helical structure, while ionic interactions appear to play a lesser role acs.orgnih.govacs.org.

The residue at position 19 also plays a unique role. A substitution of Glutamic acid at position 19 with Arginine was found to increase the binding affinity of the N-terminal fragment of PTH to its receptor by nine-fold nih.gov. This substitution enhanced signaling through a receptor construct that lacked most of its N-terminus, confirming that residue 19 interacts with the juxtamembrane portion of the PTHR1 nih.gov.

The biological activity of PTH is highly dependent on its three-dimensional conformation, particularly its helical structure. The integrity of an α-helix between residues 17 and 29 is considered necessary for proper receptor binding and activation acs.org. The side chain of Arginine at position 20 contributes to this by participating in specific hydrogen bonding and providing hydrophobicity, which helps stabilize the α-helix. acs.orgnih.govacs.org

The introduction of an arginine residue at position 19 has been shown to have a helix-stabilizing effect that propagates N-terminally from that position nih.gov. This supports the model that an α-helix is the preferred conformation for the residue 15-20 region of PTH for full affinity and potency nih.gov. Studies with shorter PTH(1-11) analogues also demonstrate a correlation between the helical content of the peptide and its biological activity, further emphasizing the importance of this structural motif nih.govresearchgate.net.

| Analogue Substitution at Arg-20 | Relative Adenylyl Cyclase (AC) Stimulating Activity | Key Findings |

| (S)-4-piperidyl-(N-amidino)glycine (PipGly) | <20% of natural Arg-20 | Conformational constraints of the ring had a negative effect. acs.orgnih.govacs.org |

| Norleucine (Nle) | <20% of natural Arg-20 | Increased amphiphilicity and α-helix contributed to activity. acs.orgnih.govacs.org |

| Citrulline (Cit) | <20% of natural Arg-20 | Side-chain H-bonding potential was an important factor. acs.orgnih.govacs.org |

| Ornithine (Orn) | <20% of natural Arg-20 | Low activity suggests ionic interactions play a minor role. acs.orgnih.govacs.org |

| Lysine (B10760008) (Lys) | Very low / negligible | Low activity suggests ionic interactions play a minor role. acs.orgnih.govacs.org |

Insights from structure-activity relationship studies have guided the design of novel PTH analogues with modified properties. For instance, arginine has been used as a spacer in the design of N-terminal PTH fragment analogues that have a lipid appendage attached to a C-terminal lysine researchgate.net. These modifications are aimed at altering the peptide's interaction with the receptor and its signaling duration.

Another innovative approach to modulate PTH activity involves controlling its aggregation state. A photoswitchable azobenzene derivative has been embedded into a PTH-derived peptide (PTH25–37) to create AzoPTH25–37 nih.gov. The trans-form of this peptide fibrillizes, while the cis-form, induced by light, generates amorphous aggregates and can catalytically inhibit the fibrillization of the unmodified peptide nih.gov. This strategy offers a way to control the concentration of the bioactive, monomeric form of the peptide nih.gov. The unique properties of arginine are also being leveraged in the design of peptides that can modulate protein aggregation in other disease contexts, such as Alzheimer's disease nih.gov.

Research Applications and Therapeutic Potential of L-Arginine Hydrochloride in Translational Science

The role of L-Arginine as a substrate for nitric oxide synthase (NOS) and its influence on various physiological pathways give it significant potential in translational research and therapeutics. L-Arginine is considered a semi-essential amino acid, and its metabolites are involved in numerous biological processes, making manipulation of its availability a strategy for ameliorating certain diseases nih.gov.

In the context of renal disease, L-Arginine supplementation has shown both beneficial and deleterious effects depending on the specific condition. While it may be detrimental in certain models of glomerulonephritis, beneficial effects have been reported in chronic kidney disease models, including diabetic nephropathy and salt-sensitive hypertension nih.gov. It has also been shown to be protective in ischemic acute renal failure nih.gov.

The "arginine paradox," where cellular nitric oxide (NO) production depends on exogenous L-Arginine despite theoretical saturation of NOS with intracellular arginine, has been a key area of investigation nih.gov. It has been found that L-Arginine availability can regulate the translation of inducible NOS (iNOS) mRNA, providing a mechanism by which the substrate can control the expression of its associated enzyme nih.gov. This has significant implications for conditions where iNOS activity is a factor.

Broader therapeutic applications are being explored for cardiovascular conditions, including hypertension and atherosclerosis, due to the role of the L-Arginine-NO pathway in vasodilation researchgate.netnih.gov. Furthermore, L-Arginine supplementation is being investigated for its potential to manage disturbed carbohydrate and lipid metabolism in obesity and type 2 diabetes mdpi.com. Its role in activating cellular signaling pathways like mTOR can stimulate protein synthesis and enhance wound healing researchgate.net.

Role in Biopharmaceutical Formulation Development and Protein Stabilization

L-arginine and its salt, L-arginine hydrochloride, serve as critical excipients in the development of biopharmaceutical formulations, particularly for therapeutic proteins and monoclonal antibodies (mAbs). nih.govresearchgate.netnih.gov Their primary functions are to enhance protein solubility, suppress aggregation, and reduce the viscosity of high-concentration protein solutions, which are essential for developing stable and effective injectable drug products. nih.govresearchgate.net

The utility of arginine in biopharmaceuticals was first noted for its ability to improve the refolding of recombinant proteins by preventing aggregation. nih.govresearchgate.net This property has led to its widespread application in various stages of protein research and manufacturing. nih.govresearchgate.net In formulations, arginine helps to minimize protein-protein interactions and prevent the adsorption of proteins to surfaces, such as chromatography columns or storage vessels. nih.govresearchgate.net

A significant challenge in developing biologics, especially for subcutaneous administration, is the high viscosity observed in formulations with high protein concentrations. nih.govdrug-dev.com L-arginine hydrochloride has proven to be a highly effective viscosity reducer. nih.govdrug-dev.com For instance, studies have shown that adding arginine hydrochloride can decrease the viscosity of highly concentrated antibody solutions to levels suitable for injection. nih.govacs.org Research on bovine gamma globulin (BGG) and human gamma globulin (HGG) solutions demonstrated that 1,000 mM arginine hydrochloride could lower viscosity to below 50 centipoise (cP), a significant reduction that facilitates administration. nih.govacs.org This effect is specific to certain proteins, as arginine hydrochloride effectively reduced the viscosity of antibody solutions but not other globular proteins like α-amylase. nih.govacs.org

The mechanism by which arginine stabilizes proteins is complex and multifaceted. It is understood to act as a "neutral crowder," slowing down protein-protein association reactions that lead to aggregation without significantly altering the protein's folded state. acs.org The positively charged guanidinium group of arginine can interact with negatively charged surfaces on proteins, helping to prevent the formation of aggregates. pfanstiehl.com This weak binding to the protein surface is key to preventing aggregation while maintaining the protein's native structure. uni-muenchen.deresearchgate.net

L-arginine and its hydrochloride salt are also utilized in lyophilized (freeze-dried) protein formulations, where they act as cryo- and lyoprotectants. nih.govuni-muenchen.de They help to maintain the protein's structure during the stresses of freezing and drying and can contribute to the formation of an elegant cake structure in the final product. nih.govnih.gov However, due to the hygroscopic nature of arginine hydrochloride, it is often combined with other excipients like mannitol or trehalose to ensure the stability and moisture resistance of the lyophilized product. nih.govnih.gov

The effectiveness and safety profile of arginine have led to its inclusion in numerous approved therapeutic protein products. nih.govnih.gov It is recognized as a Generally Recognized as Safe (GRAS) substance by the U.S. Food and Drug Administration. researchgate.net

Table 1: Examples of Approved Protein Therapeutics Formulated with Arginine or Arginine Hydrochloride

| Approved Product | Active Ingredient | Formulation Details |

| Leqembi | Lecanemab | Contains 210.7 mg of L-arginine hydrochloride in a 5 mL vial. nih.gov |

| Hemlibra | Emicizumab | High concentration (150 mg/mL) formulation for subcutaneous injection containing L-arginine. nih.gov |

| Entyvio | Vedolizumab | Lyophilized powder for IV administration containing 125 mM L-arginine hydrochloride. nih.gov |

| TNKase | Tenecteplase | Lyophilized product containing 300 mM L-arginine. nih.gov |

| Activase | Alteplase | Lyophilized product containing 201 mM L-arginine. nih.gov |

| R-Gene 10 | Arginine Hydrochloride | An injectable solution containing 10 g of L-Arginine Hydrochloride per 100 mL. fda.gov |

Enzyme Preservation and Stabilization Technologies for Biotechnological Applications

The unique properties of L-arginine and its salts extend to the preservation and stabilization of enzymes, a critical aspect of various biotechnological applications. Enzyme stability is paramount for maintaining catalytic activity during storage, formulation, and industrial processes. L-arginine hydrochloride has been identified as a valuable stabilizer that can enhance the shelf-life and performance of enzymes.

One notable application is in the preservation of DNA polymerases, which are fundamental tools in molecular biology and diagnostics, such as the polymerase chain reaction (PCR). A significant challenge, especially in resource-limited settings, is the need for a continuous cold chain to store these enzymes. Research has demonstrated that L-arginine hydrochloride can serve as an effective stabilizer, enabling the storage of DNA polymerases at ambient temperatures without a substantial loss of activity.

For example, studies on Pfu polymerase showed that the enzyme maintained its activity for three months at temperatures of 4°C, 25°C, and even 37°C when stored in a solution containing 1 M L-arginine hydrochloride. In contrast, the enzyme lost its activity at 37°C without the stabilizer. The stabilizing effect of L-arginine hydrochloride is attributed to its ability to prevent protein aggregation, enhance solubility, and maintain the enzyme's structural integrity through electrostatic interactions. This positions L-arginine hydrochloride as a robust solution for reducing the dependence on cold-chain logistics, thereby facilitating the broader use of molecular diagnostics in diverse environments.

In another area of enzyme technology, immobilization is a common strategy to improve enzyme stability and reusability. L-arginine deiminase, an enzyme with potential anticancer applications, has been the subject of such stabilization studies. When immobilized on supports like chitosan, the enzyme exhibits significantly enhanced stability compared to its free form. Research has shown that chitosan-immobilized L-arginine deiminase retains a greater percentage of its activity after multiple uses and demonstrates improved thermal and pH stability. For instance, the optimal temperature for the immobilized enzyme increased from 40°C to 45°C. Furthermore, after 30 days of storage at 4°C, the immobilized enzyme retained 84% of its activity, whereas the free enzyme retained only 40%. This enhanced stability is crucial for the development of robust and economically viable enzymatic processes in biotechnology.

Table 2: Stability of Free vs. Immobilized L-arginine Deiminase

| Stability Parameter | Free L-arginine Deiminase | Chitosan-Immobilized L-arginine Deiminase |

| Optimal Temperature | 40°C | 45°C |

| Residual Activity after 30 days at 4°C | 40% | 84% |

| Residual Activity after 30 days at 25°C | 10% | 75% |

| Activity Retention after 8 cycles of use | Not Applicable | ~45% |

Investigations in Disease Pathophysiology and Therapeutic Strategies

Sickle cell disease (SCD) is a genetic disorder characterized by abnormal hemoglobin, leading to red blood cell deformation, hemolysis, and vaso-occlusion. whiterose.ac.uk A key feature of SCD pathophysiology is nitric oxide (NO) deficiency, which contributes to vascular dysfunction. whiterose.ac.ukoup.com L-arginine is the substrate for nitric oxide synthase (NOS) enzymes, which produce NO, a potent vasodilator essential for maintaining blood flow and vascular health. whiterose.ac.ukoup.com In SCD, increased activity of the enzyme arginase, released during hemolysis, depletes L-arginine levels, thereby impairing NO production.

This deficiency in L-arginine and NO bioavailability is linked to many complications of SCD, including vaso-occlusive pain crises (VOCs) and pulmonary hypertension. Consequently, L-arginine supplementation has been investigated as a therapeutic strategy to restore NO levels and mitigate these complications.

Clinical research has shown promising results. A meta-analysis of twelve studies involving 399 patients with SCD found that L-arginine supplementation significantly increased the levels of NO metabolites. It also led to a significant decrease in systolic blood pressure and levels of aspartate transaminase, suggesting benefits for vascular and liver function. Another key finding was a significant increase in fetal hemoglobin (HbF), which is known to inhibit the polymerization of sickle hemoglobin and reduce disease severity.

In the context of acute pain management, studies in pediatric and adolescent patients have demonstrated that intravenous L-arginine can reduce the total amount of opioids used during a VOC and lower pain scores at discharge. whiterose.ac.uk For instance, one study reported a 54% reduction in total opioid use in children receiving IV L-arginine compared to a placebo. whiterose.ac.uk

While research in adults is less extensive, the existing data support the potential of L-arginine to address the underlying vascular dysfunction in SCD. whiterose.ac.uk The U.S. Food and Drug Administration granted orphan drug designation to arginine for the treatment of sickle cell disease in 2024, highlighting its therapeutic potential. whiterose.ac.uk

Table 3: Effects of L-arginine Supplementation in Sickle Cell Disease Patients (Meta-Analysis Findings)

| Parameter | Effect of L-arginine | Significance |

| NO Metabolites | Significantly Increased | p < 0.05 |

| Fetal Hemoglobin (HbF) | Significantly Increased | p < 0.05 |

| Systolic Blood Pressure | Significantly Decreased | p < 0.05 |

| Aspartate Transaminase (AST) | Significantly Decreased | p < 0.05 |

| Hemoglobin | No Significant Effect | Not Significant |

| Diastolic Blood Pressure | No Significant Effect | Not Significant |

L-arginine hydrochloride has been studied for its efficacy in managing metabolic alkalosis and hypochloremia, particularly in pediatric critical care settings. drug-dev.comacs.orguni-muenchen.de Metabolic alkalosis, often associated with diuretic use or mechanical ventilation, can lead to adverse neuromuscular and cardiovascular effects. uni-muenchen.de Arginine hydrochloride serves as a source of chloride, and its administration is based on the principle that providing chloride can help correct metabolic alkalosis in the presence of normal kidney function. uni-muenchen.de

A retrospective study conducted in pediatric patients investigated the effectiveness of arginine hydrochloride for these conditions. drug-dev.comacs.org The study analyzed 177 instances of arginine administration in 82 patients. drug-dev.comacs.orgfda.gov The results indicated that arginine hydrochloride was effective in improving both metabolic alkalosis and hypochloremia. drug-dev.comacs.org

Specifically, for the treatment of metabolic alkalosis, 83% of administrations resulted in the normalization of abnormal bicarbonate levels. drug-dev.comacs.orgfda.gov In the management of hypochloremia, 50% of administrations led to the normalization of abnormal chloride levels. drug-dev.comacs.orgfda.gov

The study also explored dosing methods and found that established dosing calculations were not necessarily more effective than alternative methods for resolving these electrolyte imbalances. drug-dev.comacs.org The median percentage of the calculated daily dose needed for the resolution of hypochloremia was 59%, while for metabolic alkalosis, it was 35%. drug-dev.comacs.orgfda.gov These findings suggest that while arginine hydrochloride is an effective treatment, current dosing recommendations may need further refinement. drug-dev.comuni-muenchen.de

Table 4: Efficacy of Arginine Hydrochloride in Pediatric Metabolic Alkalosis and Hypochloremia

| Condition | Success Rate (Normalization of Levels) |

| Metabolic Alkalosis | 83% drug-dev.comacs.orgfda.gov |

| Hypochloremia | 50% drug-dev.comacs.orgfda.gov |

In contrast to supplementation, arginine deprivation therapy (ADT) represents a novel anti-metabolic strategy in oncology research, particularly for tumors that are dependent on an external supply of arginine. Some cancer cells, including certain types of gliomas, lack the enzyme argininosuccinate synthetase 1 (ASS1), rendering them unable to synthesize arginine endogenously. These "arginine-auxotrophic" tumors are highly vulnerable to the depletion of circulating arginine.

Arginine deprivation is typically achieved by administering enzymes that degrade arginine, such as arginine deiminase (ADI) or human arginase 1 (HuArgI). ADI, often in a pegylated form (ADI-PEG20) to prolong its half-life and reduce immunogenicity, converts arginine to citrulline.

Research in glioblastoma (GBM), the most common primary malignant brain tumor, has shown that ADT can inhibit tumor cell growth and induce apoptosis (programmed cell death). Preclinical studies have demonstrated that ADT can inhibit two-dimensional growth and cell-cycle progression in various GBM cell lines. It is considered a particularly attractive strategy for brain tumors because it is a systemic approach that can bypass the blood-brain barrier.

Furthermore, ADT has been shown to have a radiosensitizing effect, meaning it can make tumor cells more susceptible to radiation therapy. This synergistic effect is of great clinical interest, especially for radioresistant tumors. The combination of ADT with radiotherapy has been shown to lead to durable responses and prolonged disease-free survival in preclinical models of GBM with no apparent toxicity. The mechanisms underlying ADT's effects include the induction of endoplasmic reticulum (ER) stress and autophagy in glioma cells, which can ultimately lead to cell death.

L-arginine plays a well-documented role in supporting immune function and promoting wound healing. nih.gov It serves as a precursor for several important molecules, including nitric oxide and polyamines, which are crucial for these processes. researchgate.netnih.gov Arginine enhances T-cell mediated immune function and is involved in collagen synthesis, a fundamental aspect of tissue repair. nih.govresearchgate.net

Studies in human volunteers have demonstrated the benefits of arginine supplementation on wound healing. In one study, healthy individuals receiving oral supplements of arginine hydrochloride showed a significant increase in collagen deposition in a standardized wound model compared to a placebo group. nih.gov The amount of hydroxyproline, an index of new collagen synthesis, was significantly higher in the arginine-supplemented groups. nih.gov This was accompanied by an enhanced mitogenic response of lymphocytes, indicating a boost in immune activity. nih.gov

Research in elderly individuals has yielded similar positive findings. A study involving healthy volunteers over 65 years of age found that two weeks of arginine supplementation significantly enhanced wound catheter hydroxyproline accumulation and total protein content. acs.orgnih.gov The arginine-supplemented group also showed greater peripheral blood lymphocyte responses and elevated levels of serum insulin-like growth factor-1 (IGF-1), which is known to accelerate tissue repair. acs.orgresearchgate.net These results suggest that arginine supplementation can be beneficial in improving wound healing and immune responses, particularly in populations that may have compromised healing capabilities, such as the elderly. acs.orgnih.gov

Table 5: Effect of Arginine Supplementation on Wound Healing Markers

| Study Population | Marker | Control Group | Arginine Hydrochloride Group | Significance |

| Healthy Volunteers | Hydroxyproline (nmol/cm) | 10.1 ± 2.32 | 23.85 ± 2.61 | p < 0.001 |

| Elderly Volunteers | Hydroxyproline (nmol/cm) | 17.41 ± 2.04 | 26.49 ± 2.39 | p < 0.05 acs.org |

| Elderly Volunteers | Total Protein (micrograms/cm) | 21.95 ± 2.5 | 43.47 ± 3.85 | p < 0.05 acs.org |

Investigations in Pre-eclampsia and Reproductive Health

L-arginine, a semi-essential amino acid, and its salt form, L-arginine hydrochloride, have been the subject of extensive research in the context of reproductive health, particularly in the management of pre-eclampsia, a hypertensive disorder of pregnancy. The foundational role of L-arginine as a precursor to nitric oxide (NO), a potent vasodilator, underpins its therapeutic potential in conditions characterized by endothelial dysfunction and reduced blood flow.

Clinical investigations have demonstrated that supplementation with L-arginine may offer benefits in pregnancies complicated by hypertensive disorders. A systematic review of studies published up to September 2022, which included 25 studies conducted in women, found that L-arginine supplementation was associated with a reduction in the development of pre-eclampsia. echemi.com Furthermore, in women already diagnosed with hypertensive disorders of pregnancy, L-arginine was shown to decrease blood pressure and lessen the need for antihypertensive medications. echemi.comnih.gov For pregnancies affected by fetal growth restriction, L-arginine has been observed to improve fetoplacental circulation, leading to better birth weight and neonatal outcomes. echemi.comnih.gov

The mechanism behind these effects is linked to the L-arginine/nitric oxide pathway. In pre-eclampsia, there is evidence of impaired NO-dependent vasodilation and increased oxidative stress, which can lead to poor placental perfusion. labshake.com Research suggests that a lower bioavailability of L-arginine in pre-eclamptic placentas may contribute to this dysfunction. labshake.com Studies have shown that L-arginine supplementation can enhance endothelial function and lower blood pressure, supporting the strategy of boosting nitric oxide production to counteract the endothelial dysfunction seen in hypertension. scbt.com A meta-analysis of ten studies involving 1165 subjects concluded that L-arginine was more effective than a placebo in reducing the incidence of pre-eclampsia in high-risk pregnancies. drugs.com

The following table summarizes the findings from key studies on the use of L-arginine in pre-eclampsia and related conditions:

Table 1: Summary of Research Findings on L-Arginine in Pre-eclampsia and Reproductive Health

| Study Focus | Key Findings | References |

|---|---|---|

| Systematic Review of L-Arginine in Pregnancy | Reduced development of pre-eclampsia, decreased blood pressure in hypertensive disorders of pregnancy, improved fetoplacental circulation and neonatal outcomes in fetal growth restriction. | echemi.comnih.gov |

| L-arginine Bioavailability in Pre-eclampsia | Lower L-arginine concentration in pre-eclamptic placentas may lead to defective nitric oxide activity and increased oxidative stress. | labshake.com |

| Meta-Analysis of L-Arginine for Pre-eclampsia Prevention | L-arginine supplementation was more effective than placebo in reducing the incidence of pre-eclampsia in high-risk pregnancies. | drugs.com |

| L-arginine and Fetal Growth | L-arginine supplementation has been shown to increase neonatal birth weight. | drugs.com |

| L-arginine and Uterine Contractions | In cases of threatened preterm birth, L-arginine has been found to reduce uterine contractions. | echemi.com |

Development of Novel Synthetic Arginine Building Blocks for Advanced Peptide Chemistry

The unique properties of the guanidino group in arginine make it a critical residue in many biologically active peptides. However, this same functional group presents challenges in synthetic peptide chemistry, necessitating the development of specialized building blocks and protective group strategies. The highly basic and nucleophilic nature of the guanidino side-chain requires effective protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.

A significant area of research has been the creation of arginine derivatives with modified side chains to improve their utility in peptide synthesis. One approach involves masking the charge of the guanidine moiety with lipophilic, enzyme-sensitive alkoxycarbonyl groups. mdpi.com This strategy can enhance the permeability of the resulting peptides through biological membranes. mdpi.com The synthesis of these novel arginine building blocks can be challenging, and optimized strategies are required to produce them efficiently. mdpi.comnih.gov

Another strategy in advanced peptide chemistry is the synthesis of short-chain analogues of arginine, such as 2-amino-4-guanidino-butyric acid (Agb) and 2-amino-3-guanidino-propionic acid (Agp). These analogues are valuable tools for structure-activity relationship (SAR) studies on enzymes that metabolize arginine. The synthesis of peptides containing these analogues requires careful selection of protecting groups, with different strategies being optimal for different chain lengths.

Furthermore, the development of glycosylated arginine building blocks, such as Nω-GlcNAc-β-arginine, has enabled the synthesis of glycopeptides. These synthetic glycosylamino acid 'cassettes' can be directly incorporated into standard SPPS protocols to produce complex glycopeptides, which are important for studying post-translational modifications.

The following table outlines some of the key developments in synthetic arginine building blocks:

Table 2: Innovations in Synthetic Arginine Building Blocks for Peptide Chemistry

| Development Area | Description | Significance | References |

|---|---|---|---|

| Lipophilic Arginine Derivatives | Masking the guanidine charge with alkoxycarbonyl groups to increase lipophilicity. | Improves peptide permeability across biological membranes. | mdpi.comnih.gov |

| Short-Chain Arginine Analogues | Synthesis of analogues like Agb and Agp for use in SAR studies. | Allows for detailed investigation of enzyme-substrate interactions. | |

| Glycosylated Arginine Building Blocks | Creation of synthetic glycosylamino acid 'cassettes' for SPPS. | Enables the synthesis of complex glycopeptides to study post-translational modifications. | |

| Protecting Group Strategies | Use of groups like Boc and Pbf to protect the guanidino side chain during synthesis. | Prevents side reactions and ensures the integrity of the final peptide. |

Preclinical and Clinical Research Methodologies

The investigation of L-arginine and its derivatives in biological systems employs a range of preclinical and clinical research methodologies. These studies are designed to elucidate the mechanisms of action, evaluate efficacy, and determine the potential therapeutic applications of these compounds.

Preclinical Research:

Preclinical studies often utilize in vitro and in vivo models to understand the fundamental effects of L-arginine.

In Vitro Studies: These involve the use of cell cultures to examine the cellular and molecular effects of L-arginine. For example, human osteoblastic cell lines have been used to study the impact of arginine on bone formation by measuring calcium mineral deposition and the expression of marker genes.

Animal Models: Animal models are crucial for studying the systemic effects of L-arginine. For instance, rodent models of pre-eclampsia and metabolic syndrome have been used to investigate the impact of maternal L-arginine supplementation on hypertension and fetal growth. echemi.comnih.gov Ovariectomized mice serve as a model for postmenopausal osteoporosis to study the in vivo effects of arginine on bone microarchitecture. In studies of septic shock, a canine model of Escherichia coli peritonitis has been used to compare the effects of parenteral L-arginine with a placebo.

Clinical Research:

Clinical trials in humans are essential for translating preclinical findings into medical practice.

Randomized Controlled Trials (RCTs): This is the gold standard for clinical research. In the context of pre-eclampsia, RCTs have been conducted where pregnant women at high risk are randomly assigned to receive L-arginine supplementation or a placebo. drugs.com These trials assess outcomes such as the incidence of pre-eclampsia, maternal blood pressure, and neonatal birth weight. drugs.com

Human Infusion Studies: To understand the acute physiological effects of L-arginine, studies involving the infusion of arginine in human volunteers are conducted. For example, the infusion of arginine has been used to investigate its effects on renal phosphate clearance, urinary cyclic adenosine (B11128) monophosphate (cAMP) output, and the action of parathyroid hormone on the renal tubule.

The following table provides an overview of the common research methodologies used in the study of L-arginine:

Table 3: Preclinical and Clinical Research Methodologies for L-Arginine

| Methodology | Description | Examples of Application | References |

|---|---|---|---|

| Preclinical | |||

| In Vitro Cell Culture | Studying cellular and molecular effects in a controlled environment. | Investigating the impact of arginine on osteoblastic differentiation and calcium deposition. | |

| Animal Models | Investigating systemic effects and disease pathology in a living organism. | Studying the effects of L-arginine in models of pre-eclampsia, osteoporosis, and septic shock. | echemi.comnih.gov |

| Clinical | |||

| Randomized Controlled Trials (RCTs) | Comparing an intervention to a control in human subjects to determine efficacy. | Assessing the effectiveness of L-arginine in preventing pre-eclampsia in high-risk pregnancies. | drugs.com |

| Systematic Reviews & Meta-Analyses | Synthesizing data from multiple studies to provide a comprehensive overview. | Evaluating the overall evidence for L-arginine's role in improving pregnancy outcomes. | echemi.comnih.govdrugs.com |

| Human Infusion Studies | Administering a substance intravenously to observe acute physiological responses. | Examining the immediate effects of arginine on renal function and hormonal action. |

常见问题

Q. What is the role of PTH-arginine hydrochloride in protein sequencing, and how does its hydrochloride form enhance experimental workflows?

this compound is critical in Edman degradation for identifying arginine residues during protein sequencing. The hydrochloride form improves solubility in aqueous and organic solvents, facilitating efficient derivatization . Its guanidinium group enables selective labeling, distinguishing arginine from other amino acids in chromatographic analyses (e.g., HPLC or TLC) . Standard protocols recommend using concentrations of 1–5 mM in sequencing buffers to avoid precipitation.

Q. What validated methods are recommended for identifying this compound in laboratory settings?

Pharmacopeial standards (e.g., USP) prescribe thin-layer chromatography (TLC) for identification. A typical protocol involves:

- Dissolving the compound in water, sonicating for 15 minutes, and filtering.

- Comparing the Rf value and spot appearance against a reference standard on silica gel plates under white light . Cross-validation using UV spectral matching (200–300 nm) is advised to confirm purity, as discrepancies in peak retention times may indicate impurities .

Q. How should researchers prepare and store this compound to ensure stability?

Store the compound in tight, light-resistant containers at 2–8°C. For experimental use, prepare fresh solutions in deionized water (pH 4–6) to prevent hydrolysis. Lyophilized forms are stable for >24 months if stored desiccated . Avoid repeated freeze-thaw cycles for aqueous solutions.

Advanced Research Questions

Q. How can researchers resolve contradictions in chromatographic data when analyzing this compound derivatives?

Contradictions often arise from overlapping peaks (e.g., with PTH-leucine or PTH-glutamic acid). Mitigation strategies include:

Q. What are the limitations of using this compound in high-throughput proteomics, and how can they be addressed?

Key limitations include:

- Low yield in acidic conditions : Arginine’s guanidinium group may cause incomplete derivatization below pH 3. Use neutral buffers (pH 6–7) and extend reaction times to 30–45 minutes .

- Interference from post-translational modifications (PTMs) : Phosphorylated or methylated arginine residues may alter reactivity. Pre-treatment with phosphatases or methyltransferase inhibitors is recommended .

Q. How can researchers validate the specificity of this compound in complex biological matrices (e.g., cell lysates)?

- Perform spike-and-recovery assays: Add known quantities of PTH-arginine to lysates and quantify recovery via HPLC-UV (λ = 268 nm). Acceptable recovery ranges are 85–115% .

- Use knockout cell lines (e.g., CRISPR-Cas9 arginine-deficient mutants) to confirm absence of background signals .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing dose-response relationships involving this compound?

Use nonlinear regression models (e.g., four-parameter logistic curve) to quantify EC50 values. Validate assumptions of normality and homoscedasticity with Shapiro-Wilk and Levene’s tests . For small sample sizes (n < 10), apply Bayesian hierarchical models to reduce Type I errors .

Q. How should researchers document experimental conditions to meet NIH preclinical guidelines?

Include:

- Batch-specific data : Lot numbers, purity certificates, and storage conditions .

- Instrument calibration logs : Chromatography column specifications and detection wavelengths .

- Negative controls : Blank runs and solvent-only samples to rule out matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。